molecular formula C11H13NO2 B515149 N-(4-allyl-3-hydroxyphenyl)acetamide CAS No. 28583-69-9

N-(4-allyl-3-hydroxyphenyl)acetamide

Cat. No.: B515149
CAS No.: 28583-69-9
M. Wt: 191.23g/mol
InChI Key: XJDVQINZIPMWNF-UHFFFAOYSA-N
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Description

N-(4-allyl-3-hydroxyphenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with a hydroxyl group (-OH) at position 3 and an allyl group (CH₂CHCH₂) at position 3. The acetamide group (-NHCOCH₃) is a common pharmacophore in analgesics like paracetamol, hinting at possible therapeutic applications .

Properties

CAS No.

28583-69-9

Molecular Formula

C11H13NO2

Molecular Weight

191.23g/mol

IUPAC Name

N-(3-hydroxy-4-prop-2-enylphenyl)acetamide

InChI

InChI=1S/C11H13NO2/c1-3-4-9-5-6-10(7-11(9)14)12-8(2)13/h3,5-7,14H,1,4H2,2H3,(H,12,13)

InChI Key

XJDVQINZIPMWNF-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=C(C=C1)CC=C)O

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)CC=C)O

Origin of Product

United States

Comparison with Similar Compounds

Paracetamol (N-(4-hydroxyphenyl)acetamide)

  • Structure : Hydroxyl group at position 4; acetamide at position 1.
  • Molecular Formula: C₈H₉NO₂; Molecular Weight: 151.16 g/mol.
  • Key Properties : Polar due to the para-hydroxyl group, contributing to solubility in aqueous environments.
  • Activity : Widely used as an analgesic and antipyretic via cyclooxygenase inhibition .

Phenacetin (N-(4-ethoxyphenyl)acetamide)

  • Structure : Ethoxy group (-OCH₂CH₃) at position 4.
  • Molecular Formula: C₁₀H₁₃NO₂; Molecular Weight: 179.22 g/mol.
  • Key Properties : Ethoxy substitution increases metabolic stability but was linked to nephrotoxicity, leading to its withdrawal from clinical use .

N-(3-methylbutyl)acetamide

  • Structure : Aliphatic 3-methylbutyl chain instead of an aromatic ring.
  • Activity : Acts as an insect pheromone, attracting species like Polistes metricus .
  • Contrast : The aromatic system in N-(4-allyl-3-hydroxyphenyl)acetamide may confer affinity for mammalian targets (e.g., enzymes or receptors) compared to the aliphatic analog’s ecological role .

N-(4-hydroxyphenethyl)acetamide

  • Structure : Phenethyl group (CH₂CH₂Ph) substituted with hydroxyl and acetamide.
  • Contrast : The phenethyl chain may enhance membrane permeability relative to the allyl group, though the latter’s conjugated double bonds could influence reactivity .

N-(4-Hydroxyphenyl)-propionamide

  • Structure : Propionamide (-NHCOCH₂CH₃) instead of acetamide.
  • Key Properties : Increased alkyl chain length may prolong metabolic half-life but reduce solubility .
  • Contrast : The shorter acetamide chain in this compound might favor faster clearance or reduced side effects compared to propionamide derivatives .

Physicochemical and Pharmacological Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Applications
This compound Not Reported C₁₁H₁₃NO₂ 191.22 (calculated) 3-OH, 4-allyl Potential analgesic/antipyretic Under investigation
Paracetamol 103-90-2 C₈H₉NO₂ 151.16 4-OH Analgesic, antipyretic Over-the-counter pain relief
Phenacetin 62-44-2 C₁₀H₁₃NO₂ 179.22 4-ethoxy Former analgesic (withdrawn) Historical use for pain/fever
N-(3-methylbutyl)acetamide Not Reported C₇H₁₅NO 129.20 Aliphatic chain Insect attractant Ecological studies
N-(4-hydroxyphenethyl)acetamide Not Reported C₁₀H₁₃NO₂ 179.22 Phenethyl, 4-OH Cytotoxic Cancer research

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